N-(4-Bromobenzyl)-3-methylbenzamide

Description

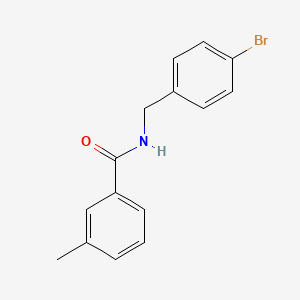

N-(4-Bromobenzyl)-3-methylbenzamide is a benzamide derivative featuring a 4-bromobenzyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzoyl ring. Benzamides with halogenated aryl groups are of interest in medicinal chemistry and catalysis due to their electronic and steric effects, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C15H14BrNO |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-3-methylbenzamide |

InChI |

InChI=1S/C15H14BrNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

HTAWXVXOQOGAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-3-methylbenzamide typically involves the reaction of 4-bromobenzyl chloride with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-bromobenzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromobenzyl)-3-methylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Effects and Molecular Features

The substituents on benzamide derivatives significantly impact their physical, electronic, and functional properties. Below is a comparative analysis of key compounds:

Key Observations :

- Steric Effects : Bulky groups (e.g., trimethoxy in ) hinder molecular packing, whereas smaller substituents (e.g., methyl) favor crystallization .

- Directing Groups: N,O-bidentate groups (e.g., in ) facilitate metal coordination in C-H functionalization, whereas monodentate groups require additional ligands.

Key Observations :

Structural Characterization

Crystallographic and spectroscopic methods are critical for confirming benzamide structures:

| Compound Name | Characterization Methods | Notable Findings |

|---|---|---|

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | X-ray diffraction, ¹H/¹³C NMR, IR, GC-MS | Crystal structure resolved (CCDC entry); Rf = 0.12, m.p. 81–83°C. |

| N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide | X-ray diffraction | N-H···O hydrogen bonding forms 1D chains. |

| 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide | Not specified | CAS: 514197-76-3; complex branching structure. |

Biological Activity

N-(4-Bromobenzyl)-3-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromobenzyl group and a methylbenzamide moiety, which contribute to its biological activity. The presence of the bromine atom may enhance lipophilicity and facilitate interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been explored as a biochemical probe to study enzyme interactions relevant to cancer progression.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some studies indicating that it may inhibit pro-inflammatory cytokines.

- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which could have implications for drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after treatment with the compound at a concentration of 10 μM over three days .

In Vivo Studies

In vivo experiments using xenograft models have shown promise for this compound as an anticancer agent. Mice treated with the compound exhibited reduced tumor growth compared to control groups, suggesting effective bioavailability and therapeutic potential .

Case Studies

- Study on Antitumor Effects : A systematic study focused on the antitumor effects of compounds similar to this compound. Results indicated that derivatives with similar structures could effectively inhibit tumor growth in animal models .

- Enzyme Interaction Studies : Another research effort investigated how this compound interacts with specific enzymes involved in cancer metabolism. The results highlighted its potential as a selective inhibitor, which could lead to targeted cancer therapies.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition |

| AM 2 receptor antagonist (±)-25 | Antitumor | Receptor blockade |

| N-ethyl-N-nitrosourea (ENU) | Mutagenic, Antitumor | Alkylation of DNA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.